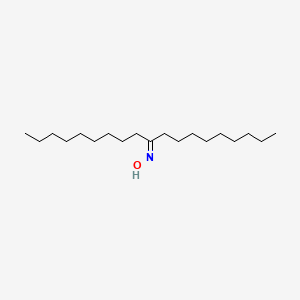![molecular formula C15H9N5O4S B14413460 6-Nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one CAS No. 84598-73-2](/img/structure/B14413460.png)
6-Nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one is a complex organic compound that features a benzofuran core substituted with a nitro group and a phenyl-tetrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving ortho-hydroxyaryl aldehydes and acetic anhydride.
Introduction of the Nitro Group: Nitration of the benzofuran core is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Phenyl-Tetrazole Moiety: The phenyl-tetrazole group is introduced via a nucleophilic substitution reaction, where a suitable phenyl-tetrazole precursor reacts with the benzofuran derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
6-Nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
6-Nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity, including antibacterial, antifungal, and anticancer properties.
Wirkmechanismus
The mechanism of action of 6-Nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The nitro group and the tetrazole moiety can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with DNA. The exact molecular targets and pathways would depend on the specific application and require further research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Another nitrogen-rich compound with potential energetic material applications.
3,5-Bis(3,4-diamino-1,2,4-triazol-5-yl)-1H-pyrazole: Known for its thermal stability and energetic properties.
Uniqueness
6-Nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one is unique due to its combination of a benzofuran core with a nitro group and a phenyl-tetrazole moiety. This unique structure imparts specific chemical and physical properties that can be leveraged in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
84598-73-2 |
|---|---|
Molekularformel |
C15H9N5O4S |
Molekulargewicht |
355.3 g/mol |
IUPAC-Name |
6-nitro-3-(1-phenyltetrazol-5-yl)sulfanyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H9N5O4S/c21-13-12-8-10(20(22)23)6-7-11(12)14(24-13)25-15-16-17-18-19(15)9-4-2-1-3-5-9/h1-8,14H |
InChI-Schlüssel |
CZDDSOGJSREOPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC3C4=C(C=C(C=C4)[N+](=O)[O-])C(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


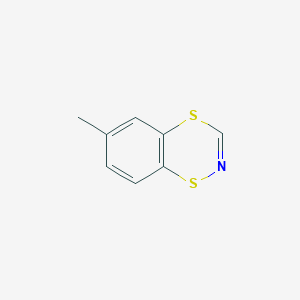
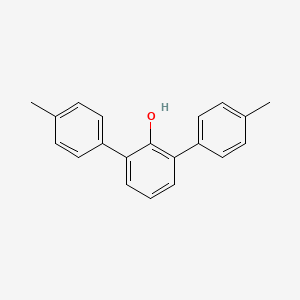
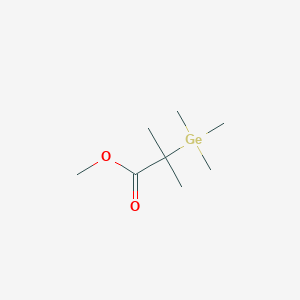
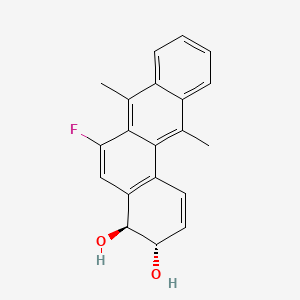


![4-(5-Ethenylbicyclo[2.2.1]heptan-2-yl)-3-methylbut-3-en-2-ol](/img/structure/B14413422.png)
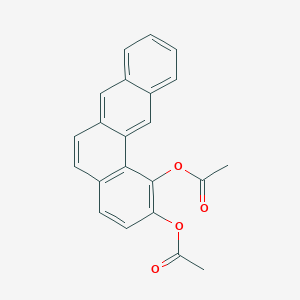

![4-{(3E)-3-[(4-Methoxyphenyl)imino]prop-1-en-1-yl}-N,N-dimethylaniline](/img/structure/B14413431.png)
![4-{2-[4-(Dodecyloxy)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14413443.png)
![2-[(E)-cyclohexylmethylideneamino]-1-hydroxyguanidine;4-methylbenzenesulfonic acid](/img/structure/B14413453.png)
